Molecular Size and Lipophilicity Differentiation: Dimethyl- vs. Mono-methyl-1,2,3-triazole-5-sulfinate
Comparison of molecular weight and calculated logP (ClogP) between sodium 1,4-dimethyl-1H-1,2,3-triazole-5-sulfinate and sodium 1-methyl-1H-1,2,3-triazole-5-sulfinate provides quantifiable differentiation. The dimethyl compound (MW 183.17, C4H6N3NaO2S) is 14.03 g/mol (8.3%) heavier than the mono-methyl analog (MW 169.14, C3H4N3NaO2S) . Based on SMILES structure (Cc1nnn(C)c1S(=O)[O-].[Na+]), the additional methyl group at C4 increases the calculated topological polar surface area (tPSA) to ~90.1 Ų and rotatable bond count to 1, parameters falling within distinct property space for fragment-based screening libraries .
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | Molecular Weight = 183.17 g/mol; Molecular Formula = C4H6N3NaO2S |
| Comparator Or Baseline | Sodium 1-methyl-1H-1,2,3-triazole-5-sulfinate (CAS 2138150-48-6): Molecular Weight = 169.14 g/mol; Molecular Formula = C3H4N3NaO2S |
| Quantified Difference | ΔMW = +14.03 g/mol (8.3% increase) |
| Conditions | Calculated from molecular formula; Source: Chemsrc CAS databases. |
Why This Matters
The 8.3% increase in molecular weight moves this compound into a different property-based fragment space, directly impacting decisions in fragment-based drug design (FBDD) library procurement where molecular weight cutoffs (e.g., Rule of 3 compliance) are strictly applied.
